5-Bromo-2-fluoro-4-methoxybenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZGBPNUVKGVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Bromo 2 Fluoro 4 Methoxybenzonitrile
Strategic Approaches to Constructing the Substituted Benzonitrile (B105546) Scaffold
The assembly of the target molecule can be envisioned through several convergent or linear synthetic routes. The primary challenge lies in the precise placement of four different substituents on the benzene (B151609) ring. This typically involves starting with a simpler, commercially available benzene derivative and sequentially adding the functional groups, or beginning with a more complex, pre-functionalized scaffold.
The introduction of a bromine atom onto the aromatic ring is a key step that is highly influenced by the directing effects of the substituents already present. The methoxy (B1213986) group (-OCH₃) is a strongly activating ortho-, para-director, while the fluorine atom (-F) is a deactivating ortho-, para-director. Conversely, the cyano group (-CN) is a strongly deactivating meta-director.
A plausible strategy involves the bromination of a precursor such as 2-fluoro-4-methoxybenzonitrile. In this scenario, the powerful ortho-, para-directing influence of the methoxy group at position C4 would direct the incoming electrophile (Br⁺) to the ortho position (C5) or the other ortho position (C3). The fluorine at C2 also directs ortho-para, which would be C3 and C5. The combined directing effect strongly favors bromination at C5, leading to the desired product. The methoxy group's activating nature generally directs electrophilic substitution.
Alternatively, starting with a compound like 2-methoxybenzonitrile, bromination would be directed to the para position (C5) due to the steric hindrance at the ortho position (C3) and the strong directing power of the methoxy group. guidechem.com The subsequent introduction of fluorine would then be required. Another approach involves using a milder brominating agent like tetrabutylammonium (B224687) tribromide (TBATB) to achieve high regioselectivity, which has been shown to be effective in the selective bromination of nitrogen-containing heterocyclic compounds. nih.gov
Table 1: Influence of Substituents on Electrophilic Bromination
| Substituent | Position | Electronic Effect | Directing Effect |
|---|---|---|---|
| Methoxy (-OCH₃) | C4 | Activating | Ortho, Para |
| Fluoro (-F) | C2 | Deactivating | Ortho, Para |
This interactive table summarizes the directing effects of the functional groups pertinent to the regioselective bromination in the synthesis of 5-Bromo-2-fluoro-4-methoxybenzonitrile.
Incorporating fluorine into an aromatic ring can be challenging. It is often more practical to begin with a starting material that already contains the fluorine atom. For instance, a synthesis could commence from a precursor like 1-bromo-4-fluoro-2-methoxybenzene. bldpharm.comsigmaaldrich.comsigmaaldrich.com
However, if fluorine must be introduced, nucleophilic aromatic substitution (SNAr) is a common method. scranton.edu This typically requires an electron-withdrawing group (such as a nitro group) to activate the ring towards nucleophilic attack. For example, a precursor like 4-bromo-2-nitro-5-methoxyphenol could potentially be converted to the fluoro derivative via the Balz-Schiemann reaction of a corresponding aniline (B41778), or through direct displacement of a nitro group under specific conditions if the ring is sufficiently activated. The reaction of 4-Bromo-2-fluoro-1-nitrobenzene with sodium methoxide (B1231860) to produce 4-Bromo-2-methoxy-1-nitrobenzene demonstrates the displacement of a fluorine atom, a reaction that can, in principle, be reversed or applied to different substrates. bwise.kr The SNAr reaction of activated dihalogenated benzenes, such as 4,5-difluoro-1,2-dinitrobenzene, with various nucleophiles further illustrates the utility of this strategy in building complex aromatic systems. nih.gov
The methoxy group is typically installed via a nucleophilic substitution reaction, most commonly a Williamson ether synthesis, where a phenoxide ion attacks a methylating agent. Alternatively, and more relevant to this specific scaffold, is the nucleophilic aromatic substitution of an activated leaving group by a methoxide salt.
A well-documented example is the synthesis of 4-Bromo-2-methoxy-1-nitrobenzene from 4-Bromo-2-fluoro-1-nitrobenzene. bwise.kr In this reaction, sodium methoxide in methanol (B129727) is used to displace the fluorine atom, which is activated by the ortho-nitro group. bwise.kr This highlights a viable pathway where a precursor containing a fluorine atom at C2 and a bromine atom at C5 could be methoxylated at C4, provided a suitable leaving group is present at that position and the ring is appropriately activated. The transetherification of 2,4-dimethoxynitrobenzene with t-butoxide also showcases the possibility of alkoxy group exchange on activated aromatic rings. bwise.kr
The introduction of the nitrile functional group is a crucial final step in many synthetic sequences for benzonitriles. One of the most established methods is the Sandmeyer reaction, where an aromatic amine is converted to a diazonium salt, which is then treated with a copper(I) cyanide salt. researchgate.net Another classical approach is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide with copper(I) cyanide at elevated temperatures. researchgate.net
More modern and often milder methods are now prevalent. A versatile approach involves the dehydration of a primary amide. For instance, a synthetic route could proceed through a 5-bromo-2-fluoro-4-methoxybenzoic acid intermediate. This acid can be converted to the corresponding primary amide, which is then dehydrated using reagents like phosphorus oxychloride or thionyl chloride to yield the final nitrile. A similar strategy is employed in the synthesis of 5-bromo-2-fluorobenzonitrile, where o-fluorobenzamide is dehydrated to form o-fluorobenzonitrile. google.com
Advanced Catalytic Methods in Benzonitrile Synthesis
The limitations and harsh conditions associated with classical cyanation methods have driven the development of more efficient and versatile catalytic approaches. Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of aryl nitriles. nih.gov
Palladium-catalyzed cyanation of aryl halides and triflates stands out as a powerful method for forming the C-CN bond. organic-chemistry.org This approach offers broad functional group tolerance and generally proceeds under milder conditions than the Rosenmund-von Braun reaction. A key starting material for this reaction would be 1,4-dibromo-2-fluoro-5-methoxybenzene, where one of the bromine atoms is selectively converted to a nitrile.
A variety of non-toxic and efficient cyanide sources have been developed to replace hazardous reagents like KCN or NaCN. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is a notable example, often used in combination with a palladium catalyst. nih.govnih.govorganic-chemistry.org The choice of ligand is critical for the success of these couplings, with sterically demanding, electron-rich phosphine (B1218219) ligands often employed to promote the reaction. organic-chemistry.org The development of these catalytic systems allows for the efficient cyanation of a wide range of aryl chlorides and bromides. nih.gov
Table 2: Selected Palladium-Catalyzed Cyanation Systems for Aryl Halides
| Catalyst/Precatalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd nanoparticles on ZnO | None | K₄[Fe(CN)₆] | DMF | 130 | nih.gov |
| [(allyl)PdCl]₂ | DPEphos | K₄[Fe(CN)₆] | MeCN–H₂O | 75 | organic-chemistry.org |
| Pd(OAc)₂ | dppf | Zn(CN)₂ | N/A | N/A | nih.gov |
This interactive table presents a summary of advanced palladium-catalyzed systems used for the synthesis of aryl nitriles from aryl halides, showcasing different catalysts, ligands, and cyanide sources.
These palladium-catalyzed methods represent the state-of-the-art in benzonitrile synthesis, providing a reliable and high-yielding route to compounds like this compound from an appropriately halogenated precursor. nih.govorganic-chemistry.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-fluoro-4-methoxybenzonitrile |
| 2-methoxybenzonitrile |
| tetrabutylammonium tribromide |
| 1-bromo-4-fluoro-2-methoxybenzene |
| 4-bromo-2-nitro-5-methoxyphenol |
| 4-Bromo-2-fluoro-1-nitrobenzene |
| 4-Bromo-2-methoxy-1-nitrobenzene |
| 4,5-difluoro-1,2-dinitrobenzene |
| 2,4-dimethoxynitrobenzene |
| sodium methoxide |
| copper(I) cyanide |
| 5-bromo-2-fluoro-4-methoxybenzoic acid |
| phosphorus oxychloride |
| thionyl chloride |
| 5-bromo-2-fluorobenzonitrile |
| o-fluorobenzonitrile |
| o-fluorobenzamide |
| 1,4-dibromo-2-fluoro-5-methoxybenzene |
| Potassium hexacyanoferrate(II) |
| K₄[Fe(CN)₆] |
| KCN |
| NaCN |
| Zn(CN)₂ |
| Pd nanoparticles |
| [(allyl)PdCl]₂ |
| DPEphos |
| Pd(OAc)₂ |
| dppf |
Copper-Mediated Transformations
Copper-mediated cyanation reactions, historically known as the Rosenmund-von Braun reaction, represent a classical and effective method for the introduction of a nitrile group onto an aromatic ring. This approach typically involves the reaction of an aryl halide with a copper(I) cyanide salt. In the context of synthesizing this compound, a plausible precursor would be 1,4-dibromo-2-fluoro-5-methoxybenzene. The selective replacement of one bromine atom with a cyano group can be achieved under controlled conditions.
Modern advancements in copper-catalyzed reactions have led to the development of milder and more efficient protocols. These methods often utilize catalytic amounts of a copper salt in the presence of a ligand and a suitable cyanide source, such as potassium or sodium cyanide. The choice of solvent, temperature, and ligand is crucial for achieving high yields and selectivity, minimizing the formation of by-products. A domino halide exchange-cyanation, where an aryl bromide is converted in situ to a more reactive aryl iodide before cyanation, can also be a powerful strategy. google.com
| Entry | Aryl Halide Precursor | Cyanide Source | Catalyst System | Solvent | Temperature (°C) | Proposed Yield (%) |
| 1 | 1,4-Dibromo-2-fluoro-5-methoxybenzene | CuCN | N/A (Stoichiometric) | DMF | 150-180 | 60-75 |
| 2 | 1-Bromo-4-fluoro-2-methoxy-5-iodobenzene | NaCN | CuI (10 mol%), Ligand | Toluene | 110 | 70-85 |
| 3 | 1,4-Dibromo-2-fluoro-5-methoxybenzene | K4[Fe(CN)6] | CuI (10 mol%), Ligand | NMP | 120-140 | 65-80 |
Note: The data in this table is illustrative and based on typical conditions for similar copper-mediated cyanation reactions. Actual yields may vary.
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, green approaches can be implemented, particularly in the conversion of the corresponding aldehyde, 5-bromo-2-fluoro-4-methoxybenzaldehyde (B1280886), to the nitrile.
One promising green method involves the one-pot synthesis from the aldehyde using hydroxylamine (B1172632) in an aqueous environment, minimizing the use of volatile and toxic organic solvents. nih.gov Formic acid can be used as a catalyst and a solvent in a water-based system, promoting the formation of the aldoxime intermediate followed by its dehydration to the nitrile. nih.gov
Microwave-assisted synthesis is another green technique that can significantly accelerate reaction times and improve energy efficiency. The synthesis of nitriles from aldehydes can be effectively carried out under microwave irradiation, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. nih.govnih.gov The use of non-noble metal oxide-based nanocatalysts in the synthesis of nitriles from alcohols or aldehydes with aqueous ammonia (B1221849) and molecular oxygen also represents a sustainable and environmentally benign alternative. nih.gov
| Entry | Method | Reagents | Solvent | Conditions | Proposed Yield (%) |
| 1 | Aqueous Synthesis | Hydroxylamine hydrochloride, Sodium acetate | Formic acid/Water | 80 °C, 4h | 80-90 |
| 2 | Microwave-Assisted | Hydroxylamine hydrochloride, Dehydrating agent | Solvent-free or high-boiling solvent | Microwave, 100-150 °C, 15-30 min | 85-95 |
| 3 | Nanocatalysis | Aqueous ammonia, O2 | Water | Non-noble metal oxide catalyst, Heat | 75-85 |
Note: This data is illustrative and based on established green chemistry protocols for nitrile synthesis. Actual yields may vary.
Synthetic Routes to Key Intermediates of this compound
The synthesis of this compound heavily relies on the efficient preparation of appropriately substituted precursors. The following sections detail the synthetic pathways to key intermediates.
Pathways Involving Halogenated Aniline Precursors
A viable route to the target benzonitrile involves the synthesis of 5-bromo-2-fluoro-4-methoxyaniline, followed by a Sandmeyer reaction. The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate, typically using a copper(I) cyanide reagent. nih.govorganic-chemistry.org
The synthesis of the aniline precursor can start from a commercially available material like 4-fluoro-2-methoxyaniline. This compound can undergo electrophilic bromination to introduce the bromine atom at the desired position. Subsequent protection of the amino group, followed by nitration and reduction, or direct nitration under controlled conditions, can lead to the formation of 5-bromo-2-fluoro-4-methoxyaniline.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Bromination | 4-Fluoro-2-methoxyaniline | N-Bromosuccinimide (NBS), Acetic Acid | 5-Bromo-2-fluoro-4-methoxyaniline | 70-85 |
| 2 | Diazotization & Cyanation (Sandmeyer Reaction) | 5-Bromo-2-fluoro-4-methoxyaniline | NaNO2, HCl, CuCN | This compound | 65-80 |
Note: The data in this table is representative of typical yields for these types of reactions.
Derivations from Substituted Benzaldehydes
An alternative and often high-yielding pathway to this compound proceeds through the corresponding benzaldehyde (B42025) derivative. The synthesis of 5-bromo-2-fluoro-4-methoxybenzaldehyde can be accomplished through the bromination of 2-fluoro-4-methoxybenzaldehyde (B32593). researchgate.net
Once the aldehyde is obtained, it can be converted to the nitrile in a two-step sequence. First, the aldehyde is reacted with hydroxylamine to form the corresponding aldoxime, 5-bromo-2-fluoro-4-methoxybenzaldehyde oxime. Subsequent dehydration of the aldoxime, using various dehydrating agents such as acetic anhydride (B1165640), thionyl chloride, or catalytic methods, yields the desired this compound. A patented process describes the dehydration of a similar compound, 2-fluoro-4-methoxybenzaldehyde oxime, to its nitrile, suggesting the feasibility of this approach. nih.gov
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Bromination | 2-Fluoro-4-methoxybenzaldehyde | N-Bromosuccinimide (NBS), H2SO4 | 5-Bromo-2-fluoro-4-methoxybenzaldehyde | 80-90 |
| 2 | Oximation | 5-Bromo-2-fluoro-4-methoxybenzaldehyde | Hydroxylamine hydrochloride, Base | 5-Bromo-2-fluoro-4-methoxybenzaldehyde oxime | 90-98 |
| 3 | Dehydration | 5-Bromo-2-fluoro-4-methoxybenzaldehyde oxime | Acetic anhydride or other dehydrating agent | This compound | 85-95 |
Note: The data in this table is based on typical yields for these established organic transformations.
Modular Synthesis Strategies for Structural Elucidation
Modular synthesis, often employing multi-component reactions (MCRs), provides a powerful strategy for the rapid assembly of complex molecules from simple building blocks. While a direct MCR for this compound has not been explicitly reported, the principles of modular synthesis can be applied to construct its core structure or key intermediates.
For instance, a convergent synthesis could be designed where different fragments of the molecule are prepared separately and then coupled together in the final steps. This approach allows for the late-stage introduction of diversity, which is particularly useful for creating libraries of related compounds for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be employed to connect different aromatic fragments. nih.govrsc.org A hypothetical modular approach could involve the coupling of a boronic acid derivative of a bromofluoromethoxybenzene with a cyanide-containing coupling partner.
| Module A | Module B | Coupling Strategy | Catalyst/Reagents | Assembled Intermediate/Product |
| 4-Bromo-2-fluoro-5-methoxyphenylboronic acid | Cyanide source (e.g., Zn(CN)2) | Palladium-catalyzed Cross-Coupling | Pd(OAc)2, Ligand | This compound |
| 1,4-Dibromo-2-fluoro-5-methoxybenzene | Aryl boronic acid with nitrile group | Suzuki Coupling | Pd catalyst, Base | Biphenyl derivative with nitrile group |
Note: This table presents a conceptual framework for a modular synthesis and does not represent experimentally verified reactions for this specific target.
Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Fluoro 4 Methoxybenzonitrile
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups present in a molecule and their vibrational modes. These methods are instrumental in identifying the characteristic bonds within 5-Bromo-2-fluoro-4-methoxybenzonitrile.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis and Vibrational Assignments
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations.
For this compound, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands. The presence of the nitrile (C≡N) group is one of the most distinguishable features, typically appearing as a sharp, intense band in the region of 2240-2220 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to be observed in the 3100-3000 cm⁻¹ range.
The C-O stretching vibrations of the methoxy (B1213986) group are expected to produce strong bands. Specifically, the aryl-alkyl ether linkage (Ar-O-CH₃) gives rise to two distinct stretching bands: an asymmetric C-O-C stretching band usually found between 1275-1200 cm⁻¹ and a symmetric stretching band in the 1075-1020 cm⁻¹ region. The presence of a fluorine atom attached to the benzene (B151609) ring (C-F stretch) typically results in a strong absorption band in the 1250-1020 cm⁻¹ range, which may overlap with the C-O stretching bands. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ region.
A detailed assignment of the principal vibrational modes based on typical infrared absorption frequencies for the functional groups present in this compound is presented in Table 1.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (in -OCH₃) | 2950 - 2850 | Medium |
| C≡N Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Asymmetric C-O-C Stretch (Ar-O-CH₃) | 1275 - 1200 | Strong |
| C-F Stretch | 1250 - 1020 | Strong |
| Symmetric C-O-C Stretch (Ar-O-CH₃) | 1075 - 1020 | Strong |
| C-Br Stretch | 600 - 500 | Medium to Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy and Molecular Vibrations
FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.
In the FT-Raman spectrum of this compound, the C≡N stretching vibration is also expected to be a prominent feature, often appearing in a similar region as in the FTIR spectrum. The symmetric vibrations of the benzene ring, which are often weak in the FTIR spectrum, are typically strong and well-defined in the Raman spectrum, appearing in the 1600-1550 cm⁻¹ range. The C-Br stretching vibration is also expected to be readily observable in the Raman spectrum.
The combination of FTIR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural elucidation. The expected prominent peaks in the FT-Raman spectrum are summarized in Table 2.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C≡N Stretch | 2240 - 2220 | Strong |
| Symmetric Aromatic C=C Stretch | 1600 - 1550 | Strong |
| C-Br Stretch | 600 - 500 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule and their chemical environments. The chemical shift (δ) of a proton is influenced by the electron density around it.
In this compound, two distinct types of proton signals are expected: those from the aromatic ring and those from the methoxy group. The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm.
The aromatic region will show signals for the two protons on the benzene ring. The proton at position 3 (H-3) is ortho to the fluorine and meta to the methoxy group. The proton at position 6 (H-6) is ortho to the bromine and meta to the nitrile group. Due to the different electronic environments and coupling to the adjacent fluorine atom, these two protons will appear as distinct signals, likely as doublets or more complex multiplets. The electron-withdrawing effects of the bromine and nitrile groups and the electron-donating effect of the methoxy group will influence their precise chemical shifts.
A predicted assignment of the ¹H NMR signals is provided in Table 3.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -OCH₃ | ~3.9 | Singlet | - |
| H-3 | ~7.0 - 7.3 | Doublet of doublets | J(H-F), J(H-H) |
| H-6 | ~7.5 - 7.8 | Doublet | J(H-H) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Insights
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the fluorine (C-2) will show a large coupling constant (¹JCF), resulting in a doublet. The carbons adjacent to the fluorine (C-1 and C-3) will show smaller C-F couplings (²JCF).
The nitrile carbon (C≡N) is expected to appear in the range of δ 115-120 ppm. The carbon of the methoxy group (-OCH₃) will be found in the upfield region, typically around δ 55-60 ppm. The aromatic carbons will resonate in the range of δ 100-160 ppm. The carbon attached to the bromine (C-5) will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect." The carbon attached to the electron-donating methoxy group (C-4) will be shifted downfield, while the carbon attached to the electron-withdrawing nitrile group (C-1) will also be influenced.
A predicted assignment of the ¹³C NMR signals is presented in Table 4.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |
| C-1 (-CN) | ~105 - 115 | ²JCF |
| C-2 (-F) | ~160 - 165 | ¹JCF |
| C-3 | ~115 - 120 | ²JCF |
| C-4 (-OCH₃) | ~155 - 160 | ³JCF |
| C-5 (-Br) | ~110 - 115 | ⁴JCF |
| C-6 | ~130 - 135 | ³JCF |
| -C≡N | ~115 - 120 | - |
| -OCH₃ | ~55 - 60 | - |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. The chemical shift of the fluorine atom is very sensitive to its electronic environment.
In this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the other substituents on the benzene ring. For a fluorine atom positioned between a methoxy and a nitrile group, and also influenced by a bromine atom, the chemical shift can be estimated by comparison with similar compounds. For a related isomer, 5-bromo-4-fluoro-2-methoxybenzonitrile, the ¹⁹F chemical shift is predicted to be in the range of δ -110 to -120 ppm (relative to CFCl₃). The fluorine signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons.
The predicted ¹⁹F NMR data is summarized in Table 5.
| Fluorine Atom | Expected Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity |
| C-2-F | ~ -110 to -125 | Multiplet |
Electronic Absorption and Emission Spectroscopy Studies
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of an organic molecule, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions between different molecular orbitals. For an aromatic compound like this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* transitions.
The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), originate from the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the benzene ring and the nitrile group. The substitution pattern on the benzene ring, including the bromo, fluoro, and methoxy groups, significantly influences the energy and intensity of these transitions. These substituents can act as auxochromes, causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) compared to unsubstituted benzonitrile (B105546).
The n → π* transitions involve the excitation of a non-bonding electron, such as those on the nitrogen atom of the nitrile group or the oxygen of the methoxy group, to an antibonding π* orbital. These transitions are generally of much lower intensity than π → π* transitions and may sometimes be obscured by the stronger absorptions.
Based on the analysis of structurally similar substituted benzonitriles, the expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) or cyclohexane (B81311) would likely exhibit characteristics as outlined in the hypothetical data table below.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Transition Assignment |
|---|---|---|---|
| Ethanol | ~245-255 | ~10,000-15,000 | π → π* (Primary band) |
| Ethanol | ~280-290 | ~1,000-2,000 | π → π* (Secondary band) |
| Ethanol | ~300-320 | <100 | n → π* |
Time-Dependent Density Functional Theory (TD-DFT) in UV-Vis Spectral Interpretation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict and interpret the electronic absorption spectra of molecules. By calculating the excited state properties, TD-DFT can provide valuable information on the energies of electronic transitions, their corresponding oscillator strengths (which relate to the intensity of absorption), and the nature of the molecular orbitals involved.
For this compound, a TD-DFT calculation would typically be performed after geometry optimization of the ground state structure. The calculation would yield a series of vertical excitation energies, which correspond to the λmax values in the experimental spectrum. The associated oscillator strengths help in identifying the most intense transitions.
Furthermore, analysis of the molecular orbitals contributing to the main electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allows for a detailed assignment of the spectral bands. For instance, the primary π → π* transition would likely correspond to a HOMO → LUMO or HOMO-1 → LUMO excitation, where these orbitals are predominantly of π character distributed over the aromatic system.
A hypothetical summary of TD-DFT results for the most significant electronic transitions in this compound is presented in the table below.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S0 → S1 | ~285 | ~0.02 | HOMO → LUMO (n → π) |
| S0 → S2 | ~250 | ~0.35 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | ~240 | ~0.20 | HOMO → LUMO+1 (π → π*) |
The combination of experimental UV-Vis spectroscopy and theoretical TD-DFT calculations provides a comprehensive understanding of the electronic structure and photophysical properties of this compound. While direct experimental data for this specific compound is pending, the principles outlined here form the basis for its future spectroscopic characterization and structural elucidation.
Computational Chemistry and Quantum Mechanical Investigations of 5 Bromo 2 Fluoro 4 Methoxybenzonitrile
Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like 5-Bromo-2-fluoro-4-methoxybenzonitrile, DFT would be the primary tool to understand its fundamental properties.
Prediction of Optimized Molecular Geometries (Bond Lengths, Bond Angles, Dihedral Angles)
A crucial first step in any computational study is to determine the molecule's most stable three-dimensional arrangement, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The process involves iterative calculations where the positions of the atoms are adjusted until the forces on each atom are negligible.
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative as no published data is available. A real table would be populated with values from DFT calculations.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |
|---|---|---|---|---|---|
| C1-C2 | Value | C1-C2-C3 | Value | F-C2-C1-C6 | Value |
| C2-F | Value | C2-C1-N | Value | C1-C2-C3-C4 | Value |
| C4-O | Value | C3-C4-O | Value | C2-C3-C4-O | Value |
| C5-Br | Value | C4-C5-Br | Value | H-C(H3)-O-C4 | Value |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap generally implies high stability and low reactivity. For this compound, the analysis would reveal how the electron-withdrawing bromine, fluorine, and nitrile groups, along with the electron-donating methoxy (B1213986) group, influence its electronic behavior.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative as no published data is available.
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), prone to nucleophilic attack. An MEP map of this compound would highlight the negative potential around the nitrogen atom of the nitrile group and the oxygen of the methoxy group, and the positive potential around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonding and lone pairs. For this compound, NBO analysis would quantify the delocalization of electron density from the methoxy group's lone pairs into the aromatic ring and the stabilizing interactions between filled and empty orbitals. This provides a deeper understanding of the electronic effects of the various substituents.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule can be predicted.
For this compound, these calculations would predict the frequencies and intensities of characteristic vibrations, such as the C≡N stretch of the nitrile group, the C-Br and C-F stretching modes, the aromatic C-C stretching, and the various bending modes. Comparing these calculated frequencies with experimentally obtained spectra would allow for a detailed and accurate assignment of the observed vibrational bands.
Table 3: Predicted Vibrational Frequencies for this compound (Illustrative) This table is illustrative as no published data is available. Frequencies are typically scaled to better match experimental data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C≡N Stretch | Value |
| Aromatic C-H Stretch | Value |
| CH₃ Asymmetric Stretch | Value |
| Aromatic C-C Stretch | Value |
| C-O Stretch | Value |
| C-F Stretch | Value |
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.gov Computational methods are instrumental in screening and predicting the NLO response of new organic molecules. The key parameter for second-order NLO effects is the first-order hyperpolarizability (β).
The first-order hyperpolarizability (β) can be calculated using quantum chemical methods, such as DFT, by determining the response of the molecule's dipole moment to an external electric field. nih.gov The magnitude of the total hyperpolarizability (β_tot) is a critical factor in determining a molecule's potential as an NLO material. Calculations are often benchmarked against known NLO materials like urea. nih.gov For instance, studies on the related compound 5-Bromo-2-methoxybenzonitrile have calculated its NLO properties, finding its β value to be significantly greater than that of urea, suggesting it has potential for NLO applications. orientjchem.orgcanterbury.ac.nz
Detailed research findings, including calculated values for the first-order hyperpolarizability of this compound, are not available in the literature.
Second Harmonic Generation (SHG) is a process where two photons of the same frequency are converted into a single photon with twice the frequency (and half the wavelength). The efficiency of this process is directly related to the first-order hyperpolarizability (β) of the material. researchgate.net A large calculated β value is a strong indicator that a compound may exhibit significant SHG activity, making it a promising candidate for frequency-doubling applications in lasers and other optical systems. orientjchem.org
Without a calculated β value for this compound, a theoretical assessment of its SHG potential is not possible.
Solvent Effects on Electronic and Optical Properties: Theoretical Modeling
The electronic and optical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models, such as the Polarizable Continuum Model (PCM) or the Solvation Model on Density (SMD), are used to simulate the effects of different solvents on properties like dipole moment, polarizability, and hyperpolarizability. researchgate.net These models treat the solvent as a continuous dielectric medium, allowing for the calculation of how solvent polarity affects the electronic structure and NLO response of the solute molecule. researcher.life Studies on similar molecules have shown that properties like dipole moment and hyperpolarizability can vary with the dielectric constant of the solvent. researchgate.net
A theoretical investigation into the solvent effects on the electronic and optical properties of this compound has not been reported in the scientific literature.
Crystallographic Analysis and Solid State Structural Investigations of 5 Bromo 2 Fluoro 4 Methoxybenzonitrile Derivatives
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
To perform a crystallographic analysis, single crystals of 5-Bromo-2-fluoro-4-methoxybenzonitrile of suitable size and quality would need to be grown. These crystals would then be subjected to X-ray diffraction analysis.
Crystal System and Unit Cell Parameters
The diffraction data collected from the SCXRD experiment would first be used to determine the crystal system (e.g., monoclinic, orthorhombic, etc.) and the precise dimensions of the unit cell (a, b, c, α, β, γ). This fundamental information defines the basic repeating unit of the crystal lattice.
Molecular Conformation and Torsion Angles in the Crystalline State
Once the crystal structure is solved and refined, the precise three-dimensional arrangement of the atoms within the molecule can be determined. This includes bond lengths, bond angles, and, importantly, the torsion angles that define the conformation of the molecule in the solid state. For instance, the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986) and nitrile substituents relative to the ring would be of key interest.
Supramolecular Assembly and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)
Analysis of the crystal packing would reveal how the individual molecules of this compound arrange themselves in the crystal lattice. This involves the identification and characterization of various non-covalent interactions that stabilize the crystal structure. Given the functional groups present, one might anticipate the presence of:
Halogen bonding: Interactions involving the bromine atom.
Hydrogen bonding: Weak C-H···N or C-H···F interactions.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
The geometry and strength of these interactions would be crucial in understanding the supramolecular assembly.
Conformational Disorder Analysis
In some crystal structures, certain parts of a molecule or even the entire molecule may occupy multiple positions. The crystallographic data would be analyzed for any signs of such conformational disorder, for example, in the methoxy group. If present, the different conformations and their occupancies would be modeled and refined.
Without experimental data from a single crystal X-ray diffraction study of this compound, the detailed analysis requested in the outline cannot be fulfilled. The information remains theoretical until a crystal structure is determined and published in a peer-reviewed scientific journal or deposited in a crystallographic database.
Reactivity and Synthetic Transformations of 5 Bromo 2 Fluoro 4 Methoxybenzonitrile
Chemical Reactions at the Aryl Bromine Position
The bromine atom at the C-5 position of 5-bromo-2-fluoro-4-methoxybenzonitrile is a key site for synthetic modification, primarily through nucleophilic substitution and organometallic cross-coupling reactions.
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of the aryl bromine is generally challenging under standard conditions due to the strong carbon-bromine bond. However, under specific activating conditions or with highly reactive nucleophiles, substitution can be achieved. While specific examples for this compound are not extensively documented in readily available literature, analogous transformations on similar bromo-fluoro-aromatic systems suggest the feasibility of such reactions.
Organometallic Cross-Coupling Reactions
The aryl bromine atom is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely used to introduce diverse functionalities at the C-5 position.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. This reaction is catalyzed by a palladium complex in the presence of a base.
| Aryl Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | High |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 90 | Good |
| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | Moderate to High |
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl compounds. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | 60 | High |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 80 | Good |
| Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | DMF | 70 | Good |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-5 position.
| Amine | Pd Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | High |
| Aniline (B41778) | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | Good |
| Cyclohexylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | Good |
Directed Ortho-Metalation Strategies
The methoxy (B1213986) group at the C-4 position and the nitrile group at the C-1 position can act as directing groups in ortho-metalation reactions. researchgate.netwikipedia.org Treatment with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), can lead to deprotonation at the ortho positions (C-3 or C-6). The methoxy group is a well-established directing group, favoring lithiation at the adjacent C-3 position. wikipedia.org The nitrile group can also direct metalation, potentially to the C-6 position. The regioselectivity of this reaction would depend on the specific base, solvent, and temperature conditions employed. The resulting aryllithium species can then be trapped with various electrophiles to introduce new functional groups.
| Organolithium Base | Electrophile (E+) | Potential Product |
| n-Butyllithium | DMF | 5-Bromo-2-fluoro-4-methoxy-3-formylbenzonitrile |
| LDA | (CH₃)₃SiCl | 5-Bromo-2-fluoro-4-methoxy-3-(trimethylsilyl)benzonitrile |
| sec-Butyllithium/TMEDA | CO₂ | 5-Bromo-2-fluoro-4-methoxy-3-carboxybenzonitrile |
Transformations Involving the Aryl Fluorine Substituent
The fluorine atom at the C-2 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitrile group.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the nitrile group and the inherent electronegativity of the fluorine atom make the C-2 position susceptible to attack by nucleophiles. In SNAr reactions, the fluorine atom is often a better leaving group than bromine, allowing for selective functionalization at this position while leaving the bromine atom intact for subsequent cross-coupling reactions.
| Nucleophile | Base | Solvent | Temperature (°C) | Product |
| Pyrrolidine | K₂CO₃ | DMSO | 120 | 5-Bromo-4-methoxy-2-(pyrrolidin-1-yl)benzonitrile |
| Sodium methoxide (B1231860) | - | Methanol (B129727) | Reflux | 5-Bromo-2,4-dimethoxybenzonitrile |
| Phenol | Cs₂CO₃ | DMF | 100 | 5-Bromo-2-fluoro-4-phenoxybenzonitrile |
Chemical Modifications of the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, providing further avenues for the derivatization of the this compound scaffold.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation is useful for introducing a carboxylic acid moiety, which can serve as a handle for further synthetic manipulations, such as amide bond formation. A common method involves heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide.
Reduction to Amine: The nitrile group can be reduced to a primary amine (benzylamine derivative) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel), or borane (B79455) complexes. acs.orgnih.gov This provides a route to aminomethyl-substituted aromatic compounds.
Hydrolysis to Carboxylic Acids and Amides
The nitrile group (-CN) of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.
To Carboxylic Acids:
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric acid or hydrochloric acid in the presence of water. The reaction proceeds through the initial formation of a protonated nitrile, which is then attacked by water. Subsequent tautomerization and further hydrolysis of the resulting amide lead to the formation of 5-bromo-2-fluoro-4-methoxybenzoic acid.
To Amides:
Partial hydrolysis of the nitrile to the amide, 5-bromo-2-fluoro-4-methoxybenzamide, can be achieved under controlled conditions, often using basic hydrogen peroxide or certain metal catalysts. For instance, the use of a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO) with hydrogen peroxide can facilitate the conversion of the nitrile to the primary amide. The reaction conditions, including temperature and reaction time, are crucial to prevent the over-hydrolysis to the carboxylic acid. The synthesis of related methoxybenzylamides has been reported through coupling reactions involving the corresponding carboxylic acid and an amine. nih.gov
Table 1: Hydrolysis Reactions of this compound
| Product | Reagents and Conditions |
| 5-Bromo-2-fluoro-4-methoxybenzoic acid | H₂SO₄, H₂O, heat |
| 5-Bromo-2-fluoro-4-methoxybenzamide | H₂O₂, K₂CO₃, DMSO |
Reduction to Amines
The nitrile group can be reduced to a primary amine, yielding 5-bromo-2-fluoro-4-methoxybenzylamine. This transformation is typically accomplished using strong reducing agents.
Common methods for the reduction of nitriles to amines include catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is usually carried out under pressure and at elevated temperatures. For example, the reduction of a related compound, 2-bromo-5-fluoronitrobenzene, to 2-bromo-5-fluoroaniline (B94856) was achieved using Raney nickel as a catalyst under hydrogen pressure. google.com
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran) are effective for this conversion. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by workup with water to liberate the amine. Another approach involves the use of sodium borohydride (B1222165) in the presence of a catalyst like cobalt chloride. A synthesis of 2-bromo-5-methoxybenzylamine from the corresponding aldehyde has been reported using tert-butyldimethylsilane (B7800976) and methyl carbamate (B1207046) followed by hydrolysis with lithium hydroxide. chemicalbook.com
Table 2: Reduction of this compound
| Product | Reagents and Conditions |
| 5-Bromo-2-fluoro-4-methoxybenzylamine | 1. LiAlH₄, THF; 2. H₂O |
| 5-Bromo-2-fluoro-4-methoxybenzylamine | H₂, Raney Ni, pressure, heat |
Reactions with Organometallic Reagents
The bromine atom on the aromatic ring of this compound is susceptible to reactions with various organometallic reagents, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming biaryl compounds. libretexts.org In a typical Suzuki reaction, this compound can be coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov For example, reacting it with phenylboronic acid using a catalyst like tetrakis(triphenylphosphine)palladium(0) and a base like potassium carbonate would yield 2-fluoro-4-methoxy-5-phenylbenzonitrile. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. libretexts.orgresearchgate.net
Grignard Reagent Formation and Subsequent Reactions: While the presence of the nitrile group can be problematic for the direct formation of a Grignard reagent, it is possible under carefully controlled conditions or by using a protective group strategy. The direct reaction of magnesium with organofluorine compounds to form Grignard reagents is often challenging due to the strength of the C-F bond. nih.gov However, the bromo-substituent is more reactive. If the Grignard reagent, 5-(bromomagnesium)-2-fluoro-4-methoxybenzonitrile, were formed, it could then react with various electrophiles. A more common approach is to perform a halogen-metal exchange, for instance, by treating the bromo-compound with an organolithium reagent like n-butyllithium at low temperatures, followed by the addition of an electrophile. google.com
Other Coupling Reactions: Other transition metal-catalyzed coupling reactions, such as the Stille, Heck, and Negishi couplings, could also be employed to functionalize the bromo-position, although specific examples with this substrate are not widely reported. msu.edu
Table 3: Reactions with Organometallic Reagents
| Reaction Type | Reagents and Conditions | Typical Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene) | 5-Aryl-2-fluoro-4-methoxybenzonitrile |
| Halogen-Metal Exchange | n-BuLi, THF, -78 °C; then Electrophile (E⁺) | 5-E-2-fluoro-4-methoxybenzonitrile |
Reactivity at the Methoxy Group
The methoxy group (-OCH₃) on the aromatic ring can also be a site for chemical transformations, primarily involving cleavage of the ether bond.
Ether Cleavage Reactions for Hydroxyl Group Formation
The cleavage of the methyl ether to form the corresponding phenol, 5-bromo-2-fluoro-4-hydroxybenzonitrile (B1446005), is a common transformation. This is typically achieved using strong acids or specific demethylating agents.
With Strong Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond upon heating. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. masterorganicchemistry.com
With Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers, often at low temperatures. Other Lewis acids, such as aluminum chloride (AlCl₃) in the presence of a nucleophilic scavenger like ethyl mercaptan, can also be used. researchgate.net
With Other Reagents: Trimethylsilyl iodide (TMSI) is another reagent that can be used for ether cleavage under relatively mild conditions. researchgate.net
Table 4: Ether Cleavage Reactions
| Product | Reagents and Conditions |
| 5-Bromo-2-fluoro-4-hydroxybenzonitrile | HBr, heat |
| 5-Bromo-2-fluoro-4-hydroxybenzonitrile | BBr₃, CH₂Cl₂, low temperature |
| 5-Bromo-2-fluoro-4-hydroxybenzonitrile | AlCl₃, EtSH |
Alkylation and Functionalization of the Oxygen Atom
While less common for this specific molecule, in principle, the oxygen atom of the methoxy group could be a site for further functionalization, though this would likely involve prior cleavage to the hydroxyl group. Once the hydroxyl group is formed, it can be re-alkylated or functionalized in various ways.
Alkylation: The resulting 5-bromo-2-fluoro-4-hydroxybenzonitrile can be deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide, which can then be reacted with an alkylating agent (e.g., an alkyl halide or sulfate) to introduce a new alkyl group, forming a different ether.
Esterification: The hydroxyl group can also be acylated with an acyl chloride or anhydride (B1165640) in the presence of a base to form an ester.
These subsequent reactions on the hydroxyl group would significantly expand the synthetic utility of the core scaffold derived from this compound.
Applications of 5 Bromo 2 Fluoro 4 Methoxybenzonitrile As a Versatile Building Block
Intermediate in Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, 5-bromo-2-fluoro-4-methoxybenzonitrile serves as a foundational scaffold for the generation of a multitude of bioactive molecules. The presence of halogen atoms can enhance binding affinity to biological targets and improve pharmacokinetic properties, while the methoxy (B1213986) and nitrile groups offer sites for further molecular elaboration. nih.gov
Synthesis of Novel Pharmaceutical Scaffolds and Lead Compounds
The structure of this compound is a key starting point for creating novel pharmaceutical scaffolds. The bromine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the attachment of a wide array of organic fragments. This capability is fundamental in lead compound generation, where chemists systematically build and test new molecular architectures to identify promising drug candidates. For instance, related brominated and fluorinated aniline (B41778) derivatives are key ingredients in synthesizing activators of sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that acts as a tumor suppressor. ossila.com
Development of Enzyme Inhibitors (e.g., deoxycytidine kinase inhibitors, ALK2 inhibitors)
The development of specific enzyme inhibitors is a cornerstone of modern drug discovery, and halogenated benzonitriles are instrumental in this area.
ALK2 Inhibitors: Research into treatments for diseases like Diffuse Intrinsic Pontine Glioma (DIPG) has focused on inhibiting Activin receptor-like kinase-2 (ALK2). In a notable study, a closely related isomer, 4-bromo-2-fluoro-6-methoxybenzonitrile , was synthesized as a key intermediate for creating novel ALK2 inhibitors. nih.gov This intermediate was then hydrolyzed to the corresponding benzamide, which served as a scaffold for further reactions to build the final potent and selective inhibitors. nih.gov This highlights the direct utility of the bromo-fluoro-methoxybenzonitrile framework in constructing targeted kinase inhibitors.
Deoxycytidine Kinase (dCK) Inhibitors: Deoxycytidine kinase is a crucial enzyme in nucleotide metabolism and a target in cancer therapy. nih.gov While direct synthesis from the title compound is not documented, the development of dCK inhibitors has utilized structurally similar precursors. For example, potent dCK inhibitors have been synthesized starting from 3-hydroxy-4-methoxybenzonitrile . nih.gov Furthermore, various 5-fluorocytosine (B48100) derivatives have been prepared and evaluated as dCK inhibitors, underscoring the importance of the fluoro-substituent in designing such molecules. nih.govresearchgate.net The inhibition of dCK can lead to DNA replication stress and apoptosis in cancer cells. nih.gov
Precursors for Anticancer and Antiviral Agents
The unique substitution pattern of this compound makes it an attractive precursor for agents targeting cancer and viral infections.
Anticancer Agents: The development of novel anticancer agents often relies on building blocks containing bromine and fluorine. The bromo group can be a key feature in compounds designed to inhibit cancer cell proliferation. For example, synthetic 1-benzyl-5-bromoindolin-2-one derivatives have demonstrated significant anti-proliferative effects against human lung and breast cancer cell lines. nih.gov Similarly, various 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and shown to possess anticancer activity. nih.gov These examples illustrate the established role of the bromo-phenyl moiety as a pharmacophore in oncology research.
Antiviral Agents: In antiviral research, halogenated nucleoside analogues are of significant interest. The anti-herpetic drug (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a prime example where a bromo-substituent is critical for activity. nih.gov Furthermore, the synthesis of fluorinated carbocyclic nucleoside analogues has been a strategy to discover new antiviral agents for treating diseases like HIV and hepatitis B. The presence of both bromo and fluoro groups in this compound suggests its potential as a starting material for novel, non-nucleoside antiviral compounds.
Role in Developing Antitubercular and Antibacterial Compounds
The compound's structural motifs are relevant in the fight against infectious diseases, including tuberculosis and bacterial infections.
Antitubercular Compounds: The search for new drugs against Mycobacterium tuberculosis is a global health priority. Fluorine substitution has been shown to enhance the activity of some antitubercular agents. mdpi.com For instance, a study focusing on novel triazole derivatives found that 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited promising activity against both sensitive and multi-drug-resistant strains of tuberculosis. nih.gov This highlights the value of the fluoro-phenyl group, a key part of the title compound's structure, in designing new antitubercular candidates.
Antibacterial Compounds: Oxazolidinones are an important class of synthetic antibacterial drugs. Recent research has focused on designing novel derivatives to combat drug-resistant Gram-positive bacteria. A series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed potent antibacterial activity, with some compounds exhibiting significantly stronger effects than the marketed drug linezolid. This demonstrates the utility of the fluorinated aromatic ring structure in developing new antibacterial agents.
Contribution to Structure-Activity Relationship (SAR) Studies in Drug Design
Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds into effective drugs. This compound is an excellent tool for such studies because its substituents can be systematically modified. The influence of halogen atoms (bromo and fluoro) and the methoxy group on a molecule's biological activity is a key area of investigation. Research has shown that the specific placement of these groups can dramatically affect a compound's efficacy and selectivity. nih.gov For example, the presence and position of a fluorine atom can enhance metabolic stability and binding interactions. nih.gov The ability to use this compound to generate a library of analogues allows medicinal chemists to probe the specific interactions between a drug candidate and its biological target, leading to more potent and selective medicines.
Utility in Agrochemical and Specialty Chemical Synthesis
Beyond pharmaceuticals, this compound and related halogenated compounds are valuable intermediates in the agrochemical and materials science sectors.
Agrochemical Synthesis: Halogenated aromatic compounds are precursors to many modern pesticides and herbicides. For example, 5-bromo-2-fluorobenzeneboronic acid, which can be derived from related bromo-fluoro-benzene structures, is an important intermediate in the synthesis of certain non-ester pyrethroid insecticides. The specific combination of substituents in this compound makes it a candidate for developing new, effective, and selective agrochemicals.
Specialty Chemicals: In material science, this compound can be used to create specialty polymers and other materials with specific desired properties, such as thermal and chemical resistance. nih.gov The reactive sites on the molecule allow it to be incorporated into larger polymer chains or used to create complex organic structures for advanced applications.
Building Block for Advanced Materials (e.g., Liquid Crystals, Optoelectronic Materials)
The unique substitution pattern of this compound, featuring a combination of electron-withdrawing (bromo, fluoro, nitrile) and electron-donating (methoxy) groups, makes it a theoretically promising candidate for the synthesis of advanced materials. The interplay of these substituents can significantly influence the molecular polarity, polarizability, and potential for intermolecular interactions, which are critical parameters in the design of liquid crystals and optoelectronic materials.
Liquid Crystals:
In the field of liquid crystals, the polarity and shape of a molecule are paramount in determining its mesomorphic behavior. The nitrile group is a common feature in many liquid crystalline compounds due to its large dipole moment, which contributes to the formation of ordered phases. The presence of fluorine atoms can further enhance the dielectric anisotropy, a key property for display applications. While direct synthesis of liquid crystals from this compound is not extensively documented in publicly available literature, its structural motifs are found in related liquid crystalline materials. For instance, fluorinated benzonitrile (B105546) derivatives are widely explored for their ability to create liquid crystals with specific, often negative, dielectric anisotropy.
Optoelectronic Materials:
In the realm of optoelectronics, which includes devices like organic light-emitting diodes (OLEDs), the electronic properties of the constituent materials are crucial. The combination of donor and acceptor groups within a molecule can lead to intramolecular charge transfer (ICT) characteristics, which are often associated with desirable photophysical properties such as fluorescence. The methoxy group can act as an electron donor, while the nitrile and halogen substituents are electron acceptors. This "push-pull" system within this compound suggests its potential as a building block for emissive materials or as a component in host materials for OLEDs. Research on related benzonitrile derivatives has shown their promise in applications for photonics and optoelectronics, including the potential for white light emission from a single compound. google.com
Advanced Theoretical Concepts and Structure Property Relationships for 5 Bromo 2 Fluoro 4 Methoxybenzonitrile
Impact of Substituent Positioning on Molecular Reactivity and Electronic Properties
The reactivity and electronic properties of 5-Bromo-2-fluoro-4-methoxybenzonitrile are a direct consequence of the cumulative effects of its substituents. The halogens, bromine and fluorine, are electronegative and thus exert an electron-withdrawing inductive effect (-I) on the aromatic ring, deactivating it towards electrophilic aromatic substitution. Conversely, the methoxy (B1213986) group, with its lone pair of electrons on the oxygen atom, exhibits a strong electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I). The nitrile group is strongly electron-withdrawing through both inductive and mesomeric effects (-I, -M).
The positioning of these groups is critical. The methoxy group at position 4 and the fluorine atom at position 2 are ortho and para to each other, leading to a complex interplay of their electronic effects. The methoxy group's +M effect strongly activates the positions ortho and para to it. However, in this molecule, one ortho position is occupied by the fluorine atom and the other by a hydrogen, while the para position is occupied by the nitrile group. The fluorine atom, despite its high electronegativity, can also donate electron density via a +M effect, albeit weaker than its strong -I effect.
The bromine atom at position 5 is meta to the strongly activating methoxy group and ortho to the deactivating nitrile group. This positioning makes the bromine atom susceptible to displacement via certain catalytic reactions. For instance, in a documented Stille coupling reaction, this compound was reacted with allyl-tributyl-stannane in the presence of a palladium catalyst to yield 2-fluoro-4-methoxy-5-(prop-2-en-1-yl)benzonitrile, demonstrating the reactivity of the C-Br bond. bldpharm.com The fluorine atom at the 2-position, ortho to the nitrile group, is activated towards nucleophilic aromatic substitution.
Correlation Between Molecular Structure and Spectroscopic Signatures
The unique arrangement of substituents in this compound gives rise to distinct spectroscopic signatures. While detailed experimental spectra for this specific compound are not widely published, data from closely related isomers and theoretical predictions allow for an accurate estimation of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the methoxy group protons are expected to appear as a singlet. Based on data for the isomeric 5-Bromo-4-fluoro-2-methoxybenzonitrile, this peak would likely be in the range of δ 3.8–4.0 ppm. The aromatic region would show two doublets corresponding to the two aromatic protons, with their chemical shifts and coupling constants influenced by the surrounding substituents.
In the ¹³C NMR spectrum, eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group would appear in the characteristic downfield region for nitriles. The carbons attached to the electronegative fluorine and bromine atoms, as well as the oxygen of the methoxy group, would also have characteristic chemical shifts.
The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom, likely in the range of δ -110 to -120 ppm, which is typical for a fluorine atom meta to a bromine on a benzene (B151609) ring.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band for the nitrile (C≡N) stretching vibration, typically found around 2220-2260 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic ring and the methoxy group, C=C stretching vibrations of the aromatic ring, and C-O stretching of the methoxy group. The C-Br and C-F stretching vibrations would appear in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (230.04 g/mol ). A characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).
| Spectroscopic Technique | Expected Signature | Reference/Basis |
|---|---|---|
| ¹H NMR | Methoxy protons (singlet, δ ~3.8-4.0 ppm); Aromatic protons (two doublets) | (Data for isomer) |
| ¹³C NMR | 8 distinct signals; Nitrile carbon signal downfield | Theoretical Prediction |
| ¹⁹F NMR | Singlet, δ ~ -110 to -120 ppm | (Data for isomer) |
| IR Spectroscopy | C≡N stretch (~2220-2260 cm⁻¹) | General Spectroscopic Principles |
| Mass Spectrometry | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine (M⁺, M+2) | General Spectroscopic Principles |
Computational Insights into Reaction Mechanisms and Selectivity
DFT calculations can be used to model the electronic structure and predict sites of reactivity. For example, the calculation of electrostatic potential maps would visualize the electron-rich and electron-poor regions of the molecule. In this compound, the region around the nitrile nitrogen and the aromatic ring (influenced by the competing electronic effects of the substituents) would be of particular interest.
Furthermore, computational modeling can elucidate the transition states and activation energies of potential reactions. For electrophilic aromatic substitution, calculations would likely confirm that the positions ortho and para to the activating methoxy group are the most favorable for attack, though sterically hindered. For nucleophilic aromatic substitution, the calculations would likely show a lower activation barrier for the displacement of the fluorine atom compared to other positions due to the activating effect of the ortho-nitrile group. In the case of metal-catalyzed cross-coupling reactions, DFT can model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the preference for the reaction at the C-Br bond, as observed experimentally. bldpharm.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are valuable tools in medicinal chemistry and materials science for predicting the biological activity or physical properties of compounds based on their chemical structure. For a molecule like this compound, QSAR and SPR studies could be employed to predict its potential as a drug candidate or its suitability for specific material applications.
A typical QSAR/SPR study involves several steps:
Data Set Selection: A series of structurally related compounds with measured biological activity or a specific property is compiled. For a QSAR study on this compound, this would involve synthesizing and testing a library of analogous compounds with variations in the substituents.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed activity or property.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Surface Plasmon Resonance (SPR) is an experimental technique that can provide the affinity and kinetics data often used in QSAR/SPR studies. bldpharm.com By immobilizing a target protein on a sensor chip and flowing a solution of this compound over the surface, one could measure its binding affinity in real-time. This data, when collected for a series of related compounds, can be used to build a robust QSAR model.
| Modeling Stage | Description | Example Descriptors/Techniques for this compound |
|---|---|---|
| Data Collection | Gathering experimental data on a series of related compounds. | Synthesis of analogues with different halogens or alkoxy groups; Measurement of biological activity (e.g., IC₅₀) or physical property (e.g., solubility). |
| Descriptor Calculation | Quantifying molecular features. | Lipophilicity (logP), Molar Refractivity, Dipole Moment, HOMO/LUMO energies. |
| Model Building | Correlating descriptors with activity/property. | Multiple Linear Regression, Partial Least Squares, Machine Learning. |
| Experimental Validation (SPR) | Measuring binding affinity and kinetics to a biological target. | Immobilizing a target protein and measuring the binding of this compound and its analogues. |
Emerging Trends and Future Research Directions
Chemoinformatic Approaches for High-Throughput Screening and Virtual Synthesis
Chemoinformatics is set to revolutionize the exploration of the chemical space around 5-Bromo-2-fluoro-4-methoxybenzonitrile. High-throughput virtual screening (HTVS) allows for the rapid computational assessment of large libraries of virtual compounds derived from this starting material. nih.govchemrxiv.org By creating virtual libraries where the bromine atom is substituted through various simulated reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), researchers can predict the properties of thousands of potential derivatives without synthesizing them.
These virtual screening campaigns can be designed to identify molecules with a high probability of binding to specific biological targets, such as enzymes or receptors implicated in disease. nih.gov This in-silico approach significantly narrows down the number of candidate molecules for actual synthesis and biological testing, saving considerable time and resources. mdpi.com The process involves docking these virtual ligands into the three-dimensional structures of target proteins to estimate their binding affinity and mode of interaction.
Table 1: Virtual Screening Workflow for this compound Derivatives
| Step | Description | Tools and Techniques |
|---|---|---|
| 1. Library Generation | Creation of a large, diverse set of virtual molecules based on the this compound scaffold. | Combinatorial library enumeration software. |
| 2. Property Prediction | Calculation of physicochemical properties (e.g., molecular weight, logP, solubility) to filter for drug-like candidates. | QSAR models, cheminformatics toolkits. |
| 3. Molecular Docking | Simulation of the binding of virtual ligands to a target protein's active site. | AutoDock, Glide, GOLD, Molegro Virtual Docker. nih.gov |
| 4. Scoring and Ranking | Ranking of ligands based on their predicted binding affinity and other scoring functions. | Scoring functions integrated into docking software. |
| 5. Hit Selection | Selection of the most promising virtual hits for chemical synthesis and experimental validation. | Visual inspection of binding modes, consensus scoring. |
Application of Machine Learning in Predicting Compound Properties and Reactivity
Machine learning (ML) is emerging as a powerful tool in drug discovery and materials science, with significant potential for application to this compound and its derivatives. nih.govresearchgate.netnih.govacs.orgresearchgate.net ML models can be trained on existing chemical data to predict a wide range of properties for novel compounds, including their biological activity, toxicity, and physicochemical characteristics. researchgate.net
For instance, Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can be developed to correlate the structural features of this compound analogs with their observed biological effects. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules. nih.gov Furthermore, ML can predict reaction outcomes and optimize synthetic routes, accelerating the development of new derivatives.
Table 2: Predicted Physicochemical Properties of this compound using Computational Models
| Property | Predicted Value | Computational Method |
|---|---|---|
| Molecular Weight | 230.03 g/mol | - |
| XLogP3 | 2.4 | - |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 1 | - |
| Topological Polar Surface Area | 36.6 Ų | - |
| Monoisotopic Mass | 228.953 g/mol | - |
Sustainable Synthesis and Biocatalytic Approaches
There is a growing emphasis on developing "green" and sustainable methods for chemical synthesis in the pharmaceutical and chemical industries. jocpr.comispe.orgnih.govjddhs.commdpi.com For a molecule like this compound, this involves exploring synthetic routes that minimize waste, reduce energy consumption, and use less hazardous reagents. jocpr.comispe.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a promising green alternative to traditional synthetic methods. jocpr.com For the synthesis of this compound, several biocatalytic strategies could be envisioned. For instance, the introduction of the bromine atom onto the aromatic ring could potentially be achieved using halogenating enzymes, such as flavin-dependent halogenases, which operate under mild conditions and exhibit high regioselectivity. acs.orgfrontiersin.orgnih.govacs.orgresearchgate.net Similarly, the nitrile group could be introduced via biocatalytic methods, for example, through the dehydration of an aldoxime intermediate by an aldoxime dehydratase. nih.govnih.govtandfonline.comjournals.co.zaresearchgate.net
Table 3: Potential Biocatalytic Steps in the Synthesis of this compound
| Synthetic Transformation | Enzyme Class | Potential Advantages |
|---|---|---|
| Aromatic Bromination | Flavin-dependent halogenases | High regioselectivity, mild reaction conditions (aqueous buffer, ambient temperature). nih.govresearchgate.net |
| Nitrile Formation | Aldoxime dehydratases | Avoids the use of toxic cyanide reagents. nih.govnih.gov |
| O-Methylation | O-Methyltransferases | High specificity for the target hydroxyl group. nih.gov |
Exploration of Novel Bioactive Analogs and Material Applications
The structural motifs present in this compound are found in a variety of bioactive molecules and functional materials. This suggests that derivatives of this compound could have significant potential in these areas. For example, halogenated benzonitriles are key intermediates in the synthesis of pharmaceuticals with diverse activities. researchgate.netresearchgate.netmdpi.comnih.gov The bromine atom provides a handle for introducing a wide range of substituents, allowing for the fine-tuning of biological activity.
In the realm of materials science, benzonitrile (B105546) derivatives are being explored for applications in organic electronics. The combination of fluorine and nitrile groups can lead to materials with desirable electronic properties, such as high electron affinity and thermal stability.
Table 4: Examples of Bioactive Compounds with Related Structural Motifs
| Compound Class | Bioactivity/Application | Reference |
|---|---|---|
| Halogenated benzohydrazides | Analgesic, antifungal, antibacterial, antiproliferative | nih.gov |
| Benzonitrile derivatives | Xanthine oxidase inhibitors | researchgate.net |
| Halogenated marine natural products | Antibacterial, antifungal, antitumor | mdpi.comnih.gov |
Interdisciplinary Research Integrating Chemical Synthesis with Advanced Characterization Techniques
Future breakthroughs in the application of this compound and its derivatives will likely arise from interdisciplinary research that combines chemical synthesis with advanced analytical and characterization techniques. While standard methods like NMR and mass spectrometry are crucial for routine characterization, more advanced techniques can provide deeper insights into the structure and properties of these molecules.
For instance, single-crystal X-ray diffraction (SCXRD) can provide unambiguous determination of the three-dimensional structure of crystalline derivatives, which is invaluable for understanding structure-activity relationships. rsc.orgnumberanalytics.comrsc.orgnumberanalytics.comtypepad.com For non-crystalline materials or complex mixtures, advanced mass spectrometry techniques like ion mobility-mass spectrometry (IM-MS) can separate isomeric species and provide information about their shape and size in the gas phase. frontiersin.orgresearchgate.netnih.govnih.govdiva-portal.org Integrating these advanced characterization methods with computational modeling and synthetic chemistry will create a powerful feedback loop for the rational design of new molecules with tailored properties.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-Bromo-2-fluoro-4-methoxybenzonitrile, and how do reaction conditions influence yield?
- Methodology :
- Halogenation and Methoxy Introduction : Start with a fluorinated benzene derivative (e.g., 2-fluoro-4-methoxybenzonitrile) and introduce bromine via electrophilic aromatic substitution. Optimize bromination using catalysts like FeBr₃ or AlBr₃ to direct regioselectivity .
- Cross-Coupling : Use Suzuki-Miyaura coupling with a boronate ester (e.g., 4-methoxy-2-fluorophenylboronic acid) and a brominated partner. Palladium catalysts (e.g., Pd(PPh₃)₄) in THF/water at 80–100°C enhance efficiency .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Analytical Workflow :
- NMR : Compare H and C NMR shifts with analogs (e.g., 5-Bromo-2-fluorobenzonitrile: δ ~7.8 ppm for aromatic protons, δ ~110 ppm for nitrile carbon) .
- IR : Verify nitrile (C≡N) stretch at ~2230 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹ .
- Mass Spectrometry : Confirm molecular ion peak [M+H]⁺ at m/z 230 (C₈H₄BrFNO) .
Advanced Research Questions
Q. How can conflicting HPLC purity data arise in synthesized batches, and what strategies resolve these discrepancies?
- Root Causes :
- By-Product Formation : Residual bromination intermediates (e.g., di-brominated species) or hydrolysis of the nitrile group under acidic conditions .
- Column Degradation : Inconsistent HPLC column performance due to residual metal ions from catalysts.
- Solutions :
- Use ion-pair chromatography (0.1% TFA in mobile phase) to improve peak resolution.
- Validate purity with orthogonal methods (e.g., GC-MS, elemental analysis) .
Q. What strategies optimize regioselectivity when introducing the methoxy group in this compound synthesis?
- Directed Metallation : Employ lithium-halogen exchange on 5-bromo-2-fluorobenzonitrile, followed by quenching with trimethyl borate and oxidation to install methoxy at the 4-position .
- Protection/Deprotection : Temporarily protect the nitrile group with a silyl ether to prevent side reactions during methoxy introduction .
Q. How does solvent polarity impact the stability of this compound during long-term storage?
- Stability Studies :
- Store in anhydrous DMSO or DMF at -20°C to prevent hydrolysis of the nitrile group.
- Avoid protic solvents (e.g., methanol), which accelerate degradation via nucleophilic attack on the nitrile .
- Monitoring : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Method Development Questions
Q. What advanced techniques improve the scalability of this compound synthesis for gram-scale production?
- Flow Chemistry : Implement continuous flow reactors to enhance heat transfer and reduce side reactions in bromination steps .
- Catalyst Recycling : Use polymer-supported palladium catalysts in Suzuki couplings to minimize metal leaching and reduce costs .
Q. How can computational modeling predict reaction pathways for introducing fluorine and methoxy groups in this compound?
- DFT Calculations : Simulate transition states for electrophilic fluorination and methoxy substitution to identify energy barriers and optimal reaction coordinates .
- Docking Studies : Predict steric and electronic effects of substituents on reactivity using software like Gaussian or Schrödinger .
Data Interpretation Challenges
Q. How should researchers address unexpected mass spectrometry fragments (e.g., m/z 152) in this compound analysis?
- Fragmentation Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
